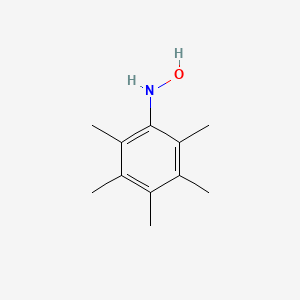

N-Hydroxy-2,3,4,5,6-pentamethylaniline

Description

N,N,2,4,6-Pentamethylaniline (CAS 13021-15-3) is a fully substituted aromatic amine with methyl groups at the N,N-dimethylamino position and ortho, para methyl substituents on the benzene ring. This compound is structurally distinct from its isomer 2,3,4,5,6-pentamethylaniline (CAS 2243-30-3), which lacks the N-methyl groups but has all five methyl groups on the aromatic ring . The compound is synthesized via catalytic methylation reactions, often employing heterogeneous catalysts like Pt/C or In₂O₃-based systems .

Properties

CAS No. |

184956-90-9 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-(2,3,4,5,6-pentamethylphenyl)hydroxylamine |

InChI |

InChI=1S/C11H17NO/c1-6-7(2)9(4)11(12-13)10(5)8(6)3/h12-13H,1-5H3 |

InChI Key |

PSEHDTIOKYCHSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)NO)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,3,4,5,6-pentamethylaniline typically involves the nitration of 2,3,4,5,6-pentamethylaniline followed by reduction. The nitration process introduces a nitro group, which is then reduced to a hydroxylamine group. Common reagents used in these steps include nitric acid for nitration and reducing agents like lithium aluminum hydride for the reduction process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,3,4,5,6-pentamethylaniline undergoes various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the methylated benzene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2,3,4,5,6-pentamethylaniline.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-Hydroxy-2,3,4,5,6-pentamethylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-Hydroxy-2,3,4,5,6-pentamethylaniline involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The pathways involved may include oxidative stress responses and modulation of enzyme activities .

Comparison with Similar Compounds

Structural Isomer: 2,3,4,5,6-Pentamethylaniline

Key Differences :

- Substituent Positions: 2,3,4,5,6-Pentamethylaniline (CAS 2243-30-3) has all methyl groups on the aromatic ring, creating a highly sterically hindered structure. In contrast, N,N,2,4,6-pentamethylaniline has two methyl groups on the nitrogen atom, reducing ring crowding but increasing electron-donating effects at the amino group .

- Synthesis Yields: Methylation of 2,4,6-trimethylaniline to produce N,N,2,4,6-pentamethylaniline achieves a moderate yield of 53.2% under HGB-In₂O₃ catalysis at 180°C for 24 h.

Comparison with N,N-Dimethylaniline Derivatives

- Catalytic Methylation Efficiency : N,N,2,4,6-Pentamethylaniline synthesis yields (53.2% via HGB-In₂O₃) are lower than those of simpler amines like N,N-dimethylaniline (90.9%) and N,N-dimethyl-2-fluoroaniline (89.2%) under identical conditions, likely due to steric hindrance from multiple methyl groups .

- This contrasts with lower values for 4-methoxy-2,3,5,6-tetramethylphenol (4.133) and pentamethoxybenzene (3.48), suggesting enhanced stability or slower degradation kinetics .

Data Tables

Table 1: Catalytic Methylation Yields of Aromatic Amines

Table 2: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Key Substituents |

|---|---|---|---|

| N,N,2,4,6-Pentamethylaniline | 13021-15-3 | C₁₁H₁₇N | N,N-dimethyl; 2,4,6-trimethyl |

| 2,3,4,5,6-Pentamethylaniline | 2243-30-3 | C₁₁H₁₇N | 2,3,4,5,6-pentamethyl |

Research Findings and Implications

- Steric Effects : The lower yields of N,N,2,4,6-pentamethylaniline compared to less substituted analogs highlight the challenge of introducing multiple methyl groups on both the aromatic ring and nitrogen atom .

- Electronic Effects: The N,N-dimethylamino group in N,N,2,4,6-pentamethylaniline may enhance electron donation, making it a candidate for applications in ligand design or charge-transfer materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.